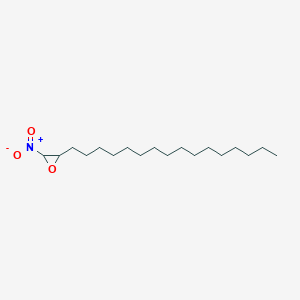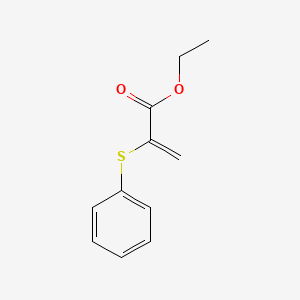
2-Phenylthio ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthio ethyl acrylate is an organic compound with the molecular formula C11H12O2S. It is a derivative of acrylate, characterized by the presence of a phenylthio group attached to the ethyl chain of the acrylate moiety. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthio ethyl acrylate typically involves the reaction of ethyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the ethyl acrylate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the phenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylate group to an alkane, resulting in the formation of 2-Phenylthio ethyl propionate.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Phenylthio ethyl propionate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenylthio ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high refractive index and enhanced mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylthio ethyl acrylate involves its reactivity towards nucleophiles and electrophiles. The phenylthio group can participate in various chemical reactions, including nucleophilic substitution and oxidation. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
2-Phenylthio ethyl acetate: Similar structure but with an acetate group instead of an acrylate group.
2-Phenylthio ethyl propionate: Similar structure but with a propionate group instead of an acrylate group.
2-Phenylthio ethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
Uniqueness: 2-Phenylthio ethyl acrylate is unique due to its combination of the phenylthio group and the acrylate moiety, which imparts specific chemical properties such as high reactivity towards nucleophiles and the ability to undergo polymerization. This makes it particularly valuable in the synthesis of advanced materials and specialty chemicals.
Propiedades
Número CAS |
56685-62-2 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
ethyl 2-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clave InChI |
BUFSQBVYLWPJRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)

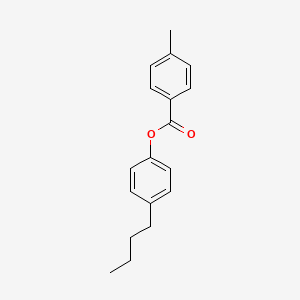
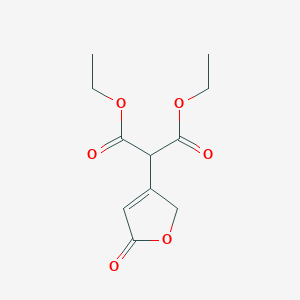
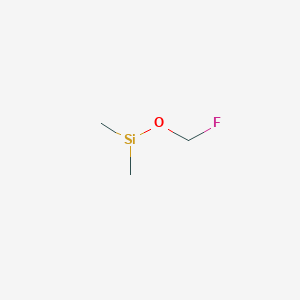
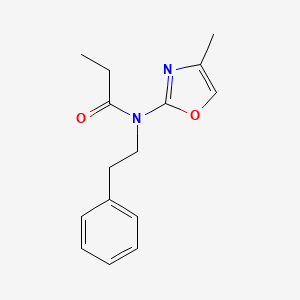
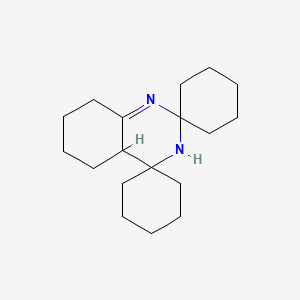

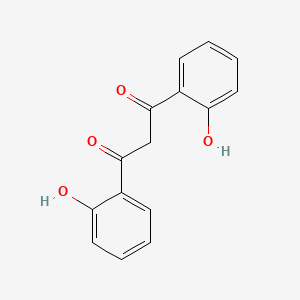
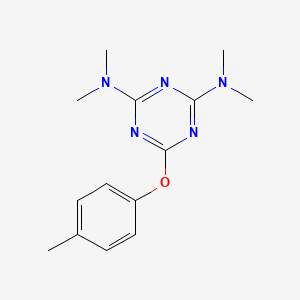

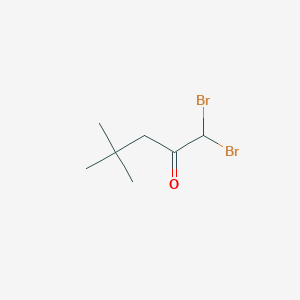
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
